molecular formula C9H6ClN3O B5058940 7-Chloro-1,6,10-triazatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-9-one

7-Chloro-1,6,10-triazatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-9-one

Cat. No.: B5058940
M. Wt: 207.61 g/mol
InChI Key: LVXYISBCBKWTPE-UHFFFAOYSA-N
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Description

7-Chloro-1,6,10-triazatricyclo[63104,12]dodeca-4,6,8(12),10-tetraen-9-one is a complex organic compound characterized by its unique tricyclic structure

Properties

IUPAC Name

7-chloro-1,6,10-triazatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O/c10-8-6-7-5(3-11-8)1-2-13(7)4-12-9(6)14/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXYISBCBKWTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC(=O)C3=C2C1=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,6,10-triazatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-9-one typically involves cyclization reactions. One common method includes the cyclocondensation of hydrazino functional groups with acetylacetone to form the pyrazole ring . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,6,10-triazatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-9-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.

    Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific solvents and temperature controls.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

7-Chloro-1,6,10-triazatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-9-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical compound due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Chloro-1,6,10-triazatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-9-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-1,6,10-triazatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-9-one is unique due to its specific tricyclic structure and the presence of a chlorine atom, which can be a site for further chemical modifications. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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